Phosphonic acid, propyl-, bis(1-methylethyl) ester

Description

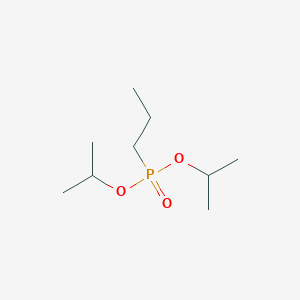

Chemical Name: Phosphonic acid, propyl-, bis(1-methylethyl) ester IUPAC Name: Diisopropyl propylphosphonate CAS RN: 19236-58-9 Molecular Formula: C₉H₂₁O₃P Molecular Weight: 208.23 g/mol Synonyms: O,O-Diisopropyl propylphosphonate; Diisopropyl propylphosphonate .

This compound is an organophosphorus ester characterized by a propyl group bonded to a phosphonic acid core, with two isopropyl ester groups. It is commonly utilized as a solvent, chemical intermediate, or stabilizer in industrial applications. Its structure balances moderate hydrophobicity and stability, making it suitable for reactions requiring controlled reactivity .

Properties

CAS No. |

18812-55-0 |

|---|---|

Molecular Formula |

C9H21O3P |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-di(propan-2-yloxy)phosphorylpropane |

InChI |

InChI=1S/C9H21O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

KAAMDOYZZZYLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Triisopropyl phosphite reacts with propyl bromide under thermal conditions to form bis(isopropyl) propylphosphonate. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The oxygen atom of the phosphite attacks the electrophilic carbon of propyl bromide, forming a pentavalent phosphorus intermediate.

-

Elimination : Isopropyl bromide is eliminated, resulting in the final phosphonate ester.

Optimal conditions derived from analogous syntheses include:

Yield and Byproduct Management

Yields for this method typically range between 40% and 85%, depending on purity of reagents and reaction control. The primary byproduct, isopropyl bromide, is removed via fractional distillation. Recent advancements suggest that microwave-assisted heating could reduce reaction times to 1–2 hours while maintaining yields >75%, though this remains untested for bis(isopropyl) propylphosphonate specifically.

Dichloride Intermediate Method

An alternative route involves the synthesis of propylphosphonic dichloride followed by esterification with isopropyl alcohol. This method is advantageous for scalability and purity control.

Synthesis of Propylphosphonic Dichloride

Propylphosphonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the dichloride:

Reaction conditions:

Esterification with Isopropyl Alcohol

The dichloride is reacted with excess isopropyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl:

Conditions :

-

Molar ratio : 1:3 (dichloride to alcohol).

-

Temperature : 0°C to room temperature.

Transesterification of Preformed Phosphonate Esters

Transesterification offers a mild route to bis(isopropyl) propylphosphonate from simpler dialkyl esters (e.g., dimethyl or diethyl variants).

Acid-Catalyzed Transesterification

Dimethyl propylphosphonate reacts with excess isopropyl alcohol under acidic conditions:

Optimized parameters :

Base-Mediated Approaches

Titanium(IV) isopropoxide [Ti(OiPr)₄] catalyzes alkoxy exchange at elevated temperatures:

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for each method:

Key considerations :

-

The Michaelis-Arbuzov method is cost-effective but time-intensive.

-

The dichloride route offers high purity but involves hazardous reagents.

-

Transesterification is mild but less efficient.

Analytical Validation and Purification

Post-synthetic purification is critical for applications requiring high purity:

-

HPLC Analysis : Reverse-phase chromatography (C18 column) with acetonitrile/water/0.1% H₃PO₄ mobile phase resolves bis(isopropyl) propylphosphonate (retention time: 8.2 min).

-

31P NMR : Characteristic singlet at δ 25–30 ppm confirms phosphorus environment.

-

Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 253.1) validates molecular identity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-propyl-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

Agricultural Applications

Phosphonic acid derivatives are widely used as plant growth regulators and fungicides.

- Case Study 1: Tomato Plant Yield Enhancement

- In field trials, the application of phosphonic acid, propyl-, bis(1-methylethyl) ester resulted in a significant increase in tomato yields compared to untreated controls. Treated plants exhibited improved resistance against common fungal pathogens.

- Case Study 2: Environmental Impact Assessment

- A study evaluated the persistence of phosphonic acid derivatives in aquatic ecosystems. While effective in agriculture, concerns were raised about potential accumulation and ecological effects, leading to recommendations for monitoring programs.

Pharmaceutical Applications

Phosphonic acids are crucial in drug development due to their ability to mimic phosphate groups in biological systems.

- Antiviral Activity

-

Synthesis of Prodrugs

- This compound serves as a precursor for synthesizing prodrugs that enhance bioavailability and therapeutic efficacy. The compound's reactivity allows it to participate in various organic synthesis reactions, making it valuable in pharmaceutical research.

Materials Science Applications

The compound is utilized in the production of advanced materials due to its unique chemical properties.

-

Synthesis of Functional Materials

- Phosphonic acids are employed in creating flame retardants and stabilizers for plastics. Their ability to form strong bonds with surfaces makes them suitable for modifying material properties.

-

Case Study 3: Development of Flame Retardants

- Research demonstrated that incorporating phosphonic acid esters into polymer matrices significantly improved their fire resistance properties without compromising mechanical strength.

Mechanism of Action

The mechanism of action of phosphonic acid, P-propyl-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonic acid group is known to form strong bonds with metal ions, which can influence its activity in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Structural Features |

|---|---|---|---|---|---|

| Diisopropyl propylphosphonate | 19236-58-9 | C₉H₂₁O₃P | 208.23 | ~2.3 (est.) | Propyl group + two isopropyl esters |

| Diisopropyl methylphosphonate (DIMP) | 1445-75-6 | C₇H₁₇O₃P | 180.18 | 1.5–2.0 | Methyl group + two isopropyl esters |

| Phosphonic acid, bis(1-methylethyl) ester | 1809-20-7 | C₆H₁₅O₃P | 166.16 | 2.226 | No alkyl chain; two isopropyl esters |

| Diisobutyl methylphosphonate | N/A | C₉H₂₁O₃P | 208.23 | ~2.5 | Methyl group + two branched isobutyl esters |

| Dibenzyl methylphosphonate | N/A | C₁₅H₁₇O₃P | 276.27 | ~3.0 | Methyl group + two bulky benzyl esters |

*logP values estimated from structural analogs or calculated data .

Key Observations :

- Molecular Weight : Diisopropyl propylphosphonate and diisobutyl methylphosphonate share the same formula (C₉H₂₁O₃P) but differ in branching, impacting solubility and reactivity.

- Hydrophobicity : The propyl group in Diisopropyl propylphosphonate increases logP compared to DIMP (C₇H₁₇O₃P), enhancing lipid solubility.

- Steric Effects : Bulky groups (e.g., benzyl in dibenzyl methylphosphonate) reduce hydrolysis rates but increase molecular weight .

Diisopropyl Propylphosphonate

- Applications : Used in polymer stabilization and as a precursor for agrochemicals. Its moderate polarity allows compatibility with both organic and aqueous phases .

- Stability : Less hydrolytically stable than amide-linked phosphonates but more stable than methacrylates due to ester shielding .

Diisopropyl Methylphosphonate (DIMP)

- Applications : Solvent in chemical synthesis and decontamination agents.

Phosphonic Acid, Bis(1-Methylethyl) Ester

- Applications : Intermediate in flame retardants. Simpler structure enables faster reactivity in phosphorylation reactions .

Diisobutyl Methylphosphonate

- Applications : Used in extraction processes for metal ions; branching improves resistance to thermal degradation .

Dibenzyl Methylphosphonate

- Applications : Specialty solvent in high-temperature reactions; benzyl groups provide steric protection against nucleophiles .

Hydrolytic Stability Comparison

- Diisopropyl propylphosphonate : Undergoes slow hydrolysis in acidic conditions (20–30% degradation after 16 weeks at 42°C) .

- DIMP : Rapid hydrolysis in alkaline environments due to less steric hindrance .

- Phosphonic acid, bis(1-methylethyl) ester : Higher logP (2.226) correlates with slower water penetration, enhancing stability .

Biological Activity

Phosphonic acid, propyl-, bis(1-methylethyl) ester, commonly referred to as a phosphonate, is a compound with significant applications in various fields, including agriculture and materials science. Its biological activity is of particular interest due to its potential as a prodrug and its interactions with biological systems. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound has the molecular formula and a molar mass of approximately 208.24 g/mol. Its structure features two isopropyl groups attached to a phosphonic acid moiety, which influences its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C9H21O3P |

| Molar Mass | 208.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Prodrug Mechanism

Phosphonates are often utilized as prodrugs due to their ability to enhance the bioavailability of active pharmaceutical ingredients. The compound can undergo enzymatic hydrolysis to release the active phosphonic acid, which has been shown to possess various biological activities, including antibacterial and antiviral properties .

Antiviral Activity

Research has demonstrated that phosphonate esters can exhibit antiviral effects, particularly through their ability to inhibit viral replication. For instance, studies involving nucleotide analogs have shown that phosphonate derivatives can effectively inhibit reverse transcriptase in viruses such as Hepatitis B . The di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), for example, has been FDA-approved for treating Hepatitis B due to its enhanced efficacy when delivered as a prodrug.

Antimicrobial Properties

Phosphonic acids have also been evaluated for their antimicrobial properties. Recent studies indicate that certain phosphonate derivatives can significantly enhance the activity against pathogens such as Plasmodium falciparum and Mycobacterium tuberculosis. The use of prodrugs like POM has led to increased efficacy in whole-cell assays by over 50-fold compared to their parent compounds .

Neurodevelopmental Effects

Concerns have been raised regarding the potential neurodevelopmental effects of phosphonates. In vitro assays have shown that exposure to organophosphate flame retardants (which include phosphonic esters) can disrupt neuronal proliferation and synaptogenesis in various animal models, including zebrafish and Caenorhabditis elegans. These findings suggest a need for further investigation into the long-term impacts of these compounds on neurodevelopment.

Study 1: Efficacy Against Tuberculosis

In a study published in 2019, researchers evaluated the efficacy of POM-protected bisphosphonates in stimulating Vγ2Vδ2 T-cells. The results indicated that lower concentrations of these compounds were required to elicit a response compared to their unprotected counterparts, suggesting enhanced immunological activity through prodrug formulation .

Study 2: Antiviral Activity Comparison

A comparative study assessed various phosphonate prodrugs' antiviral activities against Hepatitis B. The findings revealed that the di-POM version exhibited more than double the oral bioavailability compared to free acid forms, underscoring the importance of ester modifications in enhancing therapeutic effectiveness .

Q & A

Q. What is the synthetic pathway for synthesizing Phosphonic acid, propyl-, bis(1-methylethyl) ester, and what are the critical parameters to control during the reaction?

The compound is synthesized via esterification of propylphosphonic acid with excess isopropyl alcohol, typically using coupling agents (e.g., DCC) or acid catalysts (e.g., H₂SO₄). Critical parameters include stoichiometric ratios (to avoid monoester byproducts), reaction temperature (60–80°C), and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- ³¹P NMR : Identifies the phosphorus environment (δ ~20–30 ppm for phosphonate esters).

- ¹H/¹³C NMR : Confirms alkyl group integration (isopropyl CH₃ at δ ~1.2–1.4 ppm; propyl CH₂ at δ ~0.9–1.1 ppm).

- IR spectroscopy : Detects P=O stretching (~1250 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺ at m/z 209.12 for C₉H₂₁O₃P) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert gas (Ar/N₂) at 4°C in amber glass to prevent photodegradation. Moisture-sensitive; use molecular sieves in storage containers. Stability assessments via periodic ³¹P NMR are advised .

Advanced Research Questions

Q. How can researchers address discrepancies in reported CAS registry numbers (e.g., 19236-58-9 vs. 3759-39-5) for this compound?

Cross-validate using NIST databases and ChemSpider , and confirm identity via:

- Elemental analysis (C/H/P/O ratios).

- Spectral matching (compare ³¹P NMR with literature). Discrepancies may stem from isomerism (e.g., branched vs. linear propyl groups) or registry errors .

Q. What experimental approaches can elucidate the steric and electronic effects of the isopropyl groups on the compound’s reactivity?

Q. How does this phosphonate ester function in coordination chemistry, and what metal ions show affinity for it?

Acts as a bidentate ligand via P=O and ester oxygen. Screen metal affinity (e.g., Cu²⁺, Fe³⁺) via:

- UV-Vis titration : Monitor ligand-to-metal charge transfer bands.

- NMR titrations : Track chemical shift changes upon metal addition. Reference phenylphosphonite derivatives for catalytic applications (e.g., cross-coupling reactions) .

Q. What strategies are effective in analyzing hydrolysis products of this compound under acidic or basic conditions?

- LC-MS : Identify propylphosphonic acid (C₃H₉O₃P) and isopropyl alcohol byproducts.

- Kinetic profiling : Use pH-stat titration to determine rate constants (k). Hydrolysis is accelerated in basic media (pH >10) due to nucleophilic OH⁻ attack .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina to simulate binding to phosphatases or proteases.

- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD plots). Validate with in vitro enzyme inhibition assays .

Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives of this compound?

Q. How do structural modifications (e.g., substituting isopropyl with tert-butyl groups) impact the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.